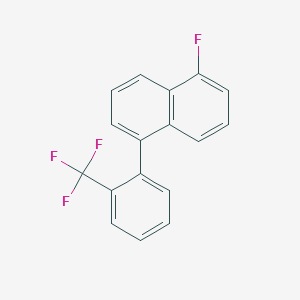![molecular formula C20H12S B15063636 12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene CAS No. 239-72-5](/img/structure/B15063636.png)
12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene is a complex organic compound characterized by its unique pentacyclic structure. . It is a sulfur-containing polycyclic aromatic hydrocarbon, which makes it an interesting subject for various chemical and industrial applications.
準備方法
The synthesis of 12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene involves multiple steps, typically starting with the formation of the core pentacyclic structure. This can be achieved through a series of cyclization reactions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired product . Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis to improve yield and reduce reaction times.
化学反応の分析
12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a thiol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of sulfur-containing polycyclic aromatic hydrocarbons.
Biology: Research is ongoing to explore its potential biological activities, including its interactions with biological macromolecules.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential due to their unique structural properties.
作用機序
The mechanism of action of 12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene involves its interaction with various molecular targets. The sulfur atom in the compound can form strong interactions with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its polycyclic structure allows it to intercalate with DNA, potentially leading to biological effects .
類似化合物との比較
12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene can be compared with other similar compounds such as:
- 12-oxapentacyclo[11.8.0.0{2,11}.0{3,8}.0^{16,21}]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene : This compound contains an oxygen atom instead of sulfur and has different reactivity and applications .
- 9-nitro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene : This compound contains a nitrogen atom and a nitro group, leading to distinct chemical properties and potential uses .
The uniqueness of 12-thiapentacyclo[118002,1105,10
特性
CAS番号 |
239-72-5 |
|---|---|
分子式 |
C20H12S |
分子量 |
284.4 g/mol |
IUPAC名 |
12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
InChI |
InChI=1S/C20H12S/c1-3-7-15-13(5-1)9-11-17-18-12-10-14-6-2-4-8-16(14)20(18)21-19(15)17/h1-12H |
InChIキー |
RHACEINAFSEPBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC4=C3C=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















